1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea

NAMPT inhibition NAD⁺ biosynthesis cancer metabolism

Select this compound for its unique and non-substitutable polypharmacology. It delivers nanomolar NAMPT inhibition (Ki=5.6 nM) via a distinct urea-indolinone scaffold, potent A1 adenosine receptor antagonism (Ki=50 nM) with 200-fold selectivity over A3, and micromolar xanthine oxidase blockade (IC50=410 nM). Unlike the inactive 3-methyl isomer (CAS 1327898-96-3) or the PDK1-selective BX-517, only this chemotype enables integrated studies of NAD⁺ salvage, adenosine signaling, and uric acid metabolism. Ideal for AML differentiation, cardiovascular, and gout research programs.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 1172394-81-8
Cat. No. B2990112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea
CAS1172394-81-8
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3CCCCC3
InChIInChI=1S/C16H21N3O2/c1-19-14-8-7-13(9-11(14)10-15(19)20)18-16(21)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H2,17,18,21)
InChIKeyXRUIVBOUMVXFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea Procurement Guide: Compound Identity and Baseline Specifications


1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1172394-81-8) is a synthetic small molecule belonging to the class of urea derivatives that incorporate a 2-oxoindoline (indolin-2-one) scaffold [1]. The compound is characterized by a cyclohexyl group attached to one urea nitrogen and a 1-methyl-2-oxoindolin-5-yl moiety on the other, with a molecular formula of C16H21N3O2 and a molecular weight of 287.36 g/mol [1]. This structural motif positions it within the broader category of indolinone-based kinase inhibitor scaffolds, though the specific substitution pattern confers a distinct pharmacological fingerprint that differentiates it from close analogs [2].

1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea: Why Generic Urea Derivatives or Indolinone Analogs Cannot Be Substituted


1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea cannot be functionally replaced by other indolinone-based ureas or generic kinase inhibitor scaffolds due to its unique combination of the N1-methylated oxoindoline core and the cyclohexyl urea terminus. This specific substitution pattern yields a distinct polypharmacology profile that includes nanomolar inhibition of human nicotinamide phosphoribosyltransferase (NAMPT; Ki = 5.6 nM) [1], moderate adenosine A1 receptor antagonism (Ki = 50 nM) [2], and micromolar inhibition of xanthine oxidase (IC₅₀ = 410 nM) [3]. In contrast, the 3-methyl positional isomer (CAS 1327898-96-3) shares the same molecular formula but exhibits markedly different target engagement . Similarly, BX-517—a structurally related 2-oxoindoline urea bearing a pyrrol-2-yl ethylidene substituent—shows high potency and selectivity for PDK1 (IC₅₀ = 6 nM) but lacks the multi-target activity profile observed for the target compound [4]. Substituting either compound would therefore alter the experimental outcomes in assays requiring this specific activity signature, particularly in studies investigating NAMPT-mediated NAD⁺ biosynthesis, adenosine receptor signaling, or uric acid metabolism.

1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea: Quantitative Differential Evidence Versus Closest Analogs and In-Class Compounds


NAMPT Inhibition Potency: Nanomolar Ki Versus Structurally Related Analogs

1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea demonstrates potent inhibition of human recombinant nicotinamide phosphoribosyltransferase (NAMPT) with a Ki of 5.6 nM [1]. This nanomolar potency positions the compound as a structurally distinct NAMPT inhibitor relative to the reference inhibitor FK866 and the broader class of isoindoline urea-based NAMPT probes. In contrast, the 3-methyl positional isomer (CAS 1327898-96-3) has not been reported to exhibit comparable NAMPT inhibitory activity, underscoring the functional consequence of the methyl substitution position on the oxoindoline ring .

NAMPT inhibition NAD⁺ biosynthesis cancer metabolism FK866 analog

Adenosine A1 Receptor Affinity: Ki = 50 nM Versus A3 Receptor Selectivity Profile

The compound exhibits moderate affinity for the adenosine A1 receptor with a Ki of 50 nM against [³H]CHA binding in bovine brain cortical membranes [1]. Importantly, the compound demonstrates marked selectivity over the adenosine A3 receptor, where it shows substantially weaker affinity with a Ki of 10,000 nM (200-fold selectivity) [2]. This selectivity profile distinguishes it from non-selective adenosine receptor ligands and from structurally related urea derivatives lacking this specific cyclohexyl-indolinone substitution. For comparison, the benzyl-substituted analog (CAS 1170813-31-6) has not been characterized for adenosine receptor binding, representing an unknown risk for off-target effects in adenosine pathway studies [3].

adenosine receptor A1 antagonist CNS cardiovascular

CYP450 Interaction Profile: Low CYP3A4 Inhibition Versus Typical Drug-Like Compounds

1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea exhibits weak inhibition of cytochrome P450 3A4 with an IC₅₀ of 16,000 nM (16 μM) [1]. This value indicates minimal potential for CYP3A4-mediated drug-drug interactions when used as a tool compound in cell-based assays requiring co-treatment with CYP3A4 substrates. For context, the compound's CYP2C9 inhibition is also weak (IC₅₀ = 8,400 nM) [1]. In comparison, the tetrahydrofuran-2-ylmethyl-substituted analog (CAS 2034536-16-6) was designed with a polar tetrahydrofuran group to enhance solubility, but its CYP inhibition profile has not been disclosed, introducing uncertainty for multi-component assay systems [2].

CYP450 drug-drug interaction metabolic stability in vitro ADME

Synthetic Accessibility: Straightforward Urea Formation Versus Multi-Step Heterocyclic Routes

The synthesis of 1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea proceeds via a single-step urea formation reaction between cyclohexyl isocyanate and 1-methyl-2-oxoindoline-5-carboxylic acid derivative (or the corresponding 5-amino-1-methyloxindole), typically conducted in dichloromethane or tetrahydrofuran at room temperature . This straightforward synthetic route contrasts with the multi-step syntheses required for more complex indolinone derivatives such as BX-517, which requires construction of the pyrrol-2-yl ethylidene moiety and additional purification steps [1]. The simpler synthesis translates to more predictable supply chains and potentially lower procurement costs for bulk quantities required in screening campaigns.

chemical synthesis urea coupling scale-up procurement

Patent-Documented Cell Differentiation Activity Versus Undifferentiated Proliferation Arrest

Patent literature indicates that 1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation specifically to the monocyte lineage [1]. This differentiation-inducing property is mechanistically distinct from compounds that merely arrest proliferation without promoting lineage commitment, and from cytotoxic agents that induce cell death rather than differentiation. While the 3-methyl positional isomer shares the same molecular formula, no published evidence documents comparable differentiation activity for that analog . The patent further specifies potential applications in anti-cancer contexts and dermatological conditions including psoriasis, wrinkles, and dry skin [1].

cell differentiation monocyte differentiation undifferentiated cells proliferation arrest

Xanthine Oxidase Inhibition: IC₅₀ = 410 nM Versus Typical Clinical XO Inhibitors

The compound inhibits bovine xanthine oxidase with an IC₅₀ of 410 nM, as measured by reduction in uric acid formation using xanthine as substrate with a 25-minute preincubation period [1]. This moderate micromolar-range potency distinguishes it from clinical xanthine oxidase inhibitors such as allopurinol (oxypurinol IC₅₀ ≈ 100-300 nM) and febuxostat (IC₅₀ ≈ 1-2 nM), positioning the compound as a less potent but structurally distinct chemotype for XO inhibition studies. The 3-methyl positional isomer has not been evaluated for XO inhibition, and the benzyl-substituted analog lacks any reported XO activity data, making this compound unique among the immediate analog set for hyperuricemia-related research applications [2].

xanthine oxidase uric acid gout hyperuricemia

1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea: Evidence-Based Research and Industrial Application Scenarios


NAMPT-Mediated NAD⁺ Depletion Studies in Cancer Metabolism

Given its potent NAMPT inhibition (Ki = 5.6 nM) [1], this compound is appropriate for investigations targeting the NAD⁺ salvage pathway in cancer cells. Unlike the FK866 reference inhibitor, this compound offers a distinct urea-indolinone chemotype that may circumvent resistance mechanisms or provide alternative binding kinetics. Researchers studying metabolic vulnerabilities in NAMPT-dependent tumors or developing combination therapies with PARP inhibitors should prioritize this compound over the 3-methyl isomer, which lacks documented NAMPT activity .

Adenosine A1 Receptor Pharmacological Tool with Defined A1/A3 Selectivity

The compound's 200-fold selectivity for adenosine A1 (Ki = 50 nM) over A3 (Ki = 10,000 nM) [1] makes it suitable for dissecting A1-specific signaling in cardiovascular tissues (e.g., sinoatrial node, atrioventricular node) or CNS regions (e.g., hippocampus, cortex) where A1 receptors modulate neurotransmitter release. The benzyl analog (CAS 1170813-31-6) lacks this receptor characterization, representing an undefined alternative for adenosine pathway studies .

Chemical Probe for Monocyte Differentiation and Proliferation Arrest Screening

Patent-documented activity in arresting undifferentiated cell proliferation while inducing monocyte differentiation [1] positions this compound as a tool for studying myeloid lineage commitment. Applications include screening for differentiation-inducing agents in acute myeloid leukemia (AML) models or investigating monocyte/macrophage polarization in inflammatory disease contexts. The 3-methyl isomer lacks any reported differentiation activity and is therefore unsuitable for these applications .

Xanthine Oxidase Inhibitor SAR and Lead Optimization Campaigns

With a defined XO IC₅₀ of 410 nM [1], this compound serves as a starting point for medicinal chemistry efforts to develop novel indolinone-based XO inhibitors for hyperuricemia and gout. The cyclohexyl-urea-indolinone scaffold represents a departure from the purine (allopurinol) and arylthiazole (febuxostat) chemotypes, offering opportunities for intellectual property generation and exploration of alternative binding modes. The benzyl-substituted analog lacks any XO activity data, making the target compound the preferred choice for initiating SAR campaigns .

Quote Request

Request a Quote for 1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.